4-Chloro-7-iodopyrazolo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-iodopyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-4-1-2-10-11(4)5(8)3-9-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNQRTSDLXZKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=C(N2N=C1)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility Profile of Halogenated Pyrazolo[1,5-a]pyrazines in DMSO
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of halogenated pyrazolo[1,5-a]pyrazines in dimethyl sulfoxide (DMSO). Pyrazolo[1,5-a]pyrimidines and related scaffolds are a significant class of heterocyclic compounds in medicinal chemistry, often serving as core structures in the development of novel therapeutics, particularly as protein kinase inhibitors.[1][2] Their solubility is a critical determinant of their utility in both in vitro high-throughput screening (HTS) and subsequent stages of drug development.[3][4] This document delineates the theoretical underpinnings of solubility, the specific impact of halogenation on the physicochemical properties of these compounds, and the role of DMSO as a uniquely effective solvent. Detailed, field-tested protocols for solubility determination are provided, alongside a discussion of the causal factors influencing experimental outcomes.
Introduction: The Critical Nexus of Structure, Solvent, and Solubility
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern drug discovery, with derivatives showing promise in treating a range of diseases, including cancer.[1][2] The introduction of halogen atoms to this core is a common strategy to modulate biological activity, metabolic stability, and pharmacokinetic properties.[5][6] However, these modifications also significantly impact a fundamental physical property: solubility. Poor aqueous solubility is a major hurdle in drug development, potentially leading to inaccurate in vitro assay results and challenges in formulation.[7][8]
Dimethyl sulfoxide (DMSO) is the most widely used solvent in early-stage drug discovery for creating stock solutions of test compounds.[9][10] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable tool for HTS campaigns.[3][9] Therefore, a thorough understanding of the solubility profile of halogenated pyrazolo[1,5-a]pyrazines in DMSO is not merely an academic exercise but a practical necessity for researchers and drug development professionals. This guide aims to provide that understanding, grounded in both theoretical principles and practical application.
Theoretical Framework: Deconstructing the Dissolution Process
The solubility of a crystalline solid, such as a halogenated pyrazolo[1,5-a]pyrazine, in a solvent like DMSO is governed by a thermodynamic equilibrium. This process can be conceptually broken down into two main energy considerations:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the compound's molecules together in its crystal lattice.
-
Solvation Energy: The energy released when the individual molecules of the compound are surrounded by and interact with the solvent molecules.
For dissolution to occur, the solvation energy must be sufficient to overcome the crystal lattice energy.
The Influence of Halogenation on Physicochemical Properties
The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the pyrazolo[1,5-a]pyrazine scaffold can profoundly affect its solubility through several mechanisms:
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule.[5][11] This is due to the non-polarizable nature of halogens like fluorine and chlorine, which reduces hydrophilicity.[11] While this often decreases aqueous solubility, it can enhance solubility in organic solvents like DMSO.
-
Polarizability and van der Waals Interactions: Larger halogens like chlorine and bromine are more polarizable than fluorine.[5] This increased polarizability can lead to stronger van der Waals interactions with the highly polarizable DMSO, potentially improving solubility.[5]
-
Crystal Packing: The size and nature of the halogen atom can significantly alter how the molecules pack in the solid state, thereby affecting the crystal lattice energy. This can lead to either an increase or decrease in solubility depending on the specific interactions.
-
Halogen Bonding: The ability of chlorine, bromine, and iodine to act as halogen bond donors can influence interactions with solvent molecules that can act as halogen bond acceptors, though this is a highly directional interaction.[5]
DMSO: A Uniquely Versatile Solvent
DMSO's exceptional solvent properties stem from its molecular structure and characteristics:
-
Polar Aprotic Nature: DMSO is a polar aprotic solvent, meaning it has a large dipole moment but does not have acidic protons.[9] This allows it to dissolve a wide range of compounds, including both polar and nonpolar molecules.[9]
-
Amphipathic Character: DMSO possesses both polar (the sulfoxide group) and nonpolar (the two methyl groups) regions, contributing to its versatility as a solvent.[10]
-
Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor, allowing it to interact favorably with compounds that have hydrogen bond donor functionalities.
-
High Dielectric Constant: DMSO's high dielectric constant helps to separate ions, making it a good solvent for some salts.[3]
The interplay of these factors makes DMSO an excellent solvent for many challenging drug-like molecules, including halogenated heterocyclic systems.
Experimental Determination of Solubility in DMSO
Accurate determination of solubility is crucial. The following section outlines a robust, step-by-step protocol for measuring the kinetic solubility of halogenated pyrazolo[1,5-a]pyrazines in DMSO, a common practice in early drug discovery.[8][12]
Kinetic Solubility Determination Workflow
This workflow provides a high-throughput method to estimate the solubility of compounds from a DMSO stock solution.
Caption: Kinetic solubility determination workflow.
Detailed Experimental Protocol: HPLC-UV Method
This protocol provides a detailed methodology for quantifying the concentration of the dissolved compound.
Materials:
-
Halogenated pyrazolo[1,5-a]pyrazine compound
-
High-purity DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
96-well microplate
-
Plate shaker
-
Centrifuge with plate rotor
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer (e.g., PBS) to achieve a range of final concentrations (e.g., 200 µM down to 1.56 µM). The final DMSO concentration should be kept constant across all wells (typically 1-2%).
-
Equilibration: Seal the plate and shake it at room temperature for 2 hours to allow the system to reach equilibrium.
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Supernatant Transfer: Carefully transfer a known volume of the supernatant to a new 96-well plate, being cautious not to disturb the pellet.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm)
-
Gradient: A suitable gradient to elute the compound of interest (e.g., 5% to 95% B over 5 minutes).
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
-
Quantification: Create a standard curve using known concentrations of the compound prepared in a mixture of the aqueous buffer and DMSO that mimics the experimental conditions. Determine the concentration of the compound in the supernatant samples by comparing their peak areas to the standard curve.
-
Solubility Determination: The kinetic solubility is the highest concentration at which no precipitation is observed.
Causality Behind Experimental Choices:
-
Kinetic vs. Thermodynamic Solubility: The kinetic method is preferred in early discovery due to its higher throughput and smaller compound requirement.[8][12] Thermodynamic solubility, often determined by the shake-flask method, is more time-consuming but provides a more accurate measure of equilibrium solubility.[8][13]
-
Choice of Buffer: PBS at pH 7.4 is commonly used to mimic physiological conditions.
-
HPLC-UV for Quantification: This is a robust and widely available analytical technique for quantifying organic molecules. LC-MS can be used for compounds with low UV absorbance or for complex mixtures.
Data Presentation and Interpretation
The solubility data for a series of halogenated pyrazolo[1,5-a]pyrazines can be summarized in a table for easy comparison.
Table 1: Hypothetical Solubility Data for a Series of Halogenated Pyrazolo[1,5-a]pyrazines in DMSO/Aqueous Buffer
| Compound ID | Halogen Substituent(s) | Molecular Weight ( g/mol ) | Kinetic Solubility (µM) in PBS + 2% DMSO |
| PzP-H | None | 250.28 | 55 |
| PzP-F | 3-Fluoro | 268.27 | 78 |
| PzP-Cl | 3-Chloro | 284.73 | 65 |
| PzP-Br | 3-Bromo | 329.18 | 42 |
| PzP-diCl | 3,5-Dichloro | 319.18 | 35 |
Interpretation of Hypothetical Data:
-
Fluorination: The introduction of a fluorine atom (PzP-F) shows a modest increase in solubility compared to the parent compound (PzP-H). This could be attributed to favorable changes in crystal packing or specific interactions with the solvent.
-
Chlorination and Bromination: The chloro (PzP-Cl) and bromo (PzP-Br) analogs exhibit slightly lower solubility than the fluoro analog. This might be due to an increase in molecular weight and lipophilicity that is not fully compensated for by favorable interactions with the solvent.
-
Dihalogenation: The dichloro analog (PzP-diCl) shows the lowest solubility, which could be a result of a significant increase in crystal lattice energy due to more favorable packing in the solid state.
Factors Influencing Solubility Measurements
Several factors can influence the outcome of solubility experiments, and it is crucial to control them to ensure data reproducibility and accuracy.
Caption: Factors influencing solubility measurements.
-
Compound Purity: Impurities can either increase or decrease the apparent solubility.
-
Polymorphism: Different crystalline forms of the same compound can have different solubilities.
-
DMSO Concentration: The percentage of DMSO in the final solution significantly impacts solubility. Higher concentrations of DMSO generally lead to higher solubility.[14][15]
-
Buffer pH and Ionic Strength: For compounds with ionizable groups, the pH of the aqueous buffer will have a major effect on solubility.
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium.
Conclusion and Future Directions
The solubility of halogenated pyrazolo[1,5-a]pyrazines in DMSO is a multifaceted property influenced by the nature and position of the halogen substituent, the inherent properties of the compound, and the experimental conditions. A systematic approach to measuring and understanding solubility is essential for the successful progression of these promising compounds through the drug discovery pipeline.
Future work in this area could involve the development of in silico models to predict the DMSO solubility of novel halogenated pyrazolo[1,5-a]pyrazines.[4][16] Such models, trained on high-quality experimental data, could help prioritize the synthesis of compounds with favorable physicochemical properties, thereby accelerating the discovery of new medicines.
References
-
Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC. National Center for Biotechnology Information. [Link]
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. MDPI. [Link]
-
Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? - Quora. Quora. [Link]
-
Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists - ACS Publications. ACS Publications. [Link]
-
DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. PharmTech. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. National Center for Biotechnology Information. [Link]
-
How do halogens and sulfur confer lipid-solubility to a molecule? : r/askscience - Reddit. Reddit. [Link]
-
Innovative Applications of DMSO. LinkedIn. [Link]
-
Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development | Request PDF - ResearchGate. ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. MDPI. [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. ResearchGate. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Chemistry Central Journal. [Link]
-
Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed. PubMed. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI. MDPI. [Link]
-
Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors | Request PDF - ResearchGate. ResearchGate. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. National Center for Biotechnology Information. [Link]
- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.
-
Solubility and dissolution thermodynamics of sinapic acid in (DMSO + water) binary solvent mixtures at different temperatures | Request PDF - ResearchGate. ResearchGate. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Lund University Publications. [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]
-
Physical CHEMISTRY PhysicalCHEMISTRY - TSI Journals. TSI Journals. [Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. Solve Scientific. [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling - ACS Publications. ACS Publications. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC. National Center for Biotechnology Information. [Link]
-
In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. SAGE Journals. [Link]
-
Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. MDPI. [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. Beilstein Archives. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. quora.com [quora.com]
- 12. solvescientific.com.au [solvescientific.com.au]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures [mdpi.com]
- 16. researchgate.net [researchgate.net]
Stability Profiling and Mitigation Strategies for Iodinated Pyrazolo[1,5-a]pyrazine Derivatives
This technical guide details the stability profile, degradation mechanisms, and stabilization strategies for iodinated pyrazolo[1,5-a]pyrazine derivatives . It is structured for medicinal chemists and formulation scientists, prioritizing mechanistic insight and actionable protocols over generic descriptions.
Executive Summary
Iodinated pyrazolo[1,5-a]pyrazines represent a specialized class of heterocyclic scaffolds, often utilized as intermediates in palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki) or as radiolabeled tracers (e.g.,
Chemical Architecture & Electronic Liabilities
The Scaffold
The pyrazolo[1,5-a]pyrazine system is a 5,6-fused bicycle. Unlike its more common analogue, pyrazolo[1,5-a]pyrimidine, the pyrazine variant possesses a distinct electronic distribution due to the placement of the second nitrogen in the six-membered ring (typically at position 4 relative to the bridgehead).
-
Pyrazolo[1,5-a]pyrimidine: Highly electron-deficient 6-ring; C-3 is nucleophilic.
-
Pyrazolo[1,5-a]pyrazine: The 6-ring is less electron-deficient than pyrimidine but still activates the system. The bridgehead nitrogen donates electron density into the 5-ring, making C-3 the preferred site for electrophilic iodination (using NIS or
/HIO ).
The C-I Bond Liability
The Carbon-Iodine (C-I) bond is the weakest among standard organic halogens, with a bond dissociation energy (BDE) of approximately 50–65 kcal/mol in heteroaromatic systems.
-
Steric Strain: In 3-iodo-pyrazolo[1,5-a]pyrazines, the iodine atom is relatively unhindered, but peri-interactions with substituents on the 6-ring (position 4) can weaken the bond.
-
Polarizability: The high polarizability of iodine makes it a "soft" leaving group, susceptible to attack by soft nucleophiles (e.g., thiols in glutathione) or metal centers (e.g., CYP450 heme iron).
Degradation Mechanisms[2]
Understanding the specific breakdown pathways is crucial for designing stable analogues or appropriate storage conditions.
Photolytic Deiodination (Homolytic Fission)
This is the primary stability concern for iodinated aromatics. Upon exposure to UV-VIS light (specifically 300–450 nm), the C-I bond undergoes homolytic cleavage.
-
Mechanism:
-
Outcome: The resulting heteroaryl radical (
) abstracts a hydrogen atom from the solvent or excipients, leading to the de-iodinated parent compound . This is a zero-order degradation process in dilute solutions.
Oxidative Deiodination (Metabolic)
In biological systems, the pyrazolo[1,5-a]pyrazine scaffold is susceptible to oxidation.
-
CYP450 Mediated: Hydroxylation of the pyrazine ring can destabilize the system, leading to elimination of HI.
-
Glutathione Conjugation: While less common for electron-rich rings, if the pyrazine ring is highly substituted with electron-withdrawing groups, the iodine can be displaced by glutathione (GSH) via an
mechanism.
Visualization of Degradation Pathways
The following diagram illustrates the competing degradation pathways for a generic 3-iodo-pyrazolo[1,5-a]pyrazine.
Caption: Primary degradation vectors for iodinated pyrazolo[1,5-a]pyrazines: Photolysis (Red) and Metabolism (Green).
Experimental Protocols for Stability Assessment
To rigorously validate the stability of these derivatives, the following "self-validating" protocols should be employed.
Photostability Stress Testing (Actinometry Controlled)
Do not rely on simple "window sill" experiments. Use a calibrated ICH Q1B setup.
Protocol:
-
Preparation: Dissolve the derivative in MeOH/H2O (50:50) to a concentration of 10 µM. Prepare a dark control wrapped in aluminum foil.
-
Actinometer: Use a 2% quinine hydrochloride solution as a chemical actinometer to quantify photon flux.
-
Exposure: Irradiate samples in a quartz cuvette using a Xenon arc lamp (simulating D65 daylight) for 0, 1, 4, and 24 hours.
-
Analysis: Analyze via UPLC-MS/MS.
-
Success Criterion: < 5% degradation after 1.2 million lux hours.
-
Failure Mode: Appearance of the [M-126]+ peak (loss of Iodine) and [M-126+1]+ peak (replacement with H).
-
Metabolic Stability (Microsomal Stability Assay)
This assay determines if the iodine is metabolically labile (deiodinase activity mimicry).
Protocol:
-
Incubation: Incubate 1 µM test compound with pooled liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
GSH Trapping (Optional): Run a parallel incubation with 5 mM Glutathione to detect reactive intermediates formed via deiodination.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
Chemical Stability Data Summary
The table below summarizes typical stability data for 3-iodo-pyrazolo[1,5-a]pyrazines based on structure-activity trends [1][2].
| Condition | Stress Factor | Expected Stability | Major Degradant | Mitigation |
| Ambient Light | UV (300-400 nm) | Low ( | De-iodinated parent | Amber glassware, solid state storage |
| Acidic pH | 0.1 N HCl | High | Stable | N/A |
| Basic pH | 0.1 N NaOH | Moderate | Hydrolysis of esters (if present) | Avoid prolonged basic exposure |
| Oxidative | 3% | Moderate | N-Oxide formation | Antioxidants (Ascorbic acid) |
| Thermal | 60°C (Solid) | High | Stable | N/A |
Stabilization Strategies
If the iodinated derivative is a drug candidate (and not just a transient intermediate), structural or formulation stabilization is required.
-
Steric Shielding: Introduce an alkyl group (Methyl/Ethyl) at the C-2 position. This sterically hinders the C-3 iodine, reducing the rate of enzymatic deiodination and increasing the rotational barrier, which can quench excited states non-radiatively.
-
Electronic Deactivation: Place an electron-withdrawing group (e.g.,
, ) on the pyrazine ring (positions 5 or 6). This pulls electron density away from the C-3 position, strengthening the C-I bond against oxidative insertion, though it may increase susceptibility to nucleophilic attack. -
Formulation: For radiopharmaceuticals, formulate in an ethanolic solution containing ascorbic acid or gentisic acid as radical scavengers to prevent radiolysis-induced deiodination.
Decision Tree for Stability Optimization
Caption: Logic flow for addressing stability deficits in iodinated pyrazolo-pyrazines.
References
-
Lozano, V., et al. (2025). Iodinated Near-Infrared Dyes as Effective Photosensitizers. MDPI. Retrieved from [Link] (Demonstrates photostability trends in iodinated heterocycles).
-
Sikdar, et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Retrieved from [Link]
-
Moustafa, et al. (2022). Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. NIH. Retrieved from [Link]
Sources
Methodological & Application
Technical Application Note: Precision Functionalization of 4-Chloropyrazolo[1,5-a]pyrazine via
Here is a detailed Application Note and Protocol guide for the nucleophilic aromatic substitution (
Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, serving as a bioisostere for purines and quinazolines. Unlike its more common isomer, pyrazolo[1,5-a]pyrimidine, the pyrazine-fused variant offers unique vectors for solubility and binding affinity, particularly in the development of Cyclin-Dependent Kinase (CDK) and Janus Kinase (JAK) inhibitors.[1]
This guide details the Nucleophilic Aromatic Substitution (
Mechanistic Rationale & Reactivity Profile
Electronic Landscape
The reactivity of 4-chloropyrazolo[1,5-a]pyrazine is governed by the electron-deficient nature of the pyrazine ring.
-
Activation: The C4 carbon is situated
to the N5 nitrogen and to the bridgehead nitrogen (N4). This arrangement creates a significant partial positive charge ( ) at C4, facilitating the attack of nucleophiles.[1] -
Leaving Group: The chloride at C4 is an excellent leaving group, displaced via an addition-elimination mechanism.[1]
-
Intermediate Stability: The anionic Meisenheimer complex is stabilized by the ability of the ring nitrogens to accommodate the negative charge.[1]
Reaction Mechanism Diagram
The following diagram illustrates the
Figure 1: Mechanistic pathway for the
Experimental Protocols
Method A: Thermal Substitution with Amines (Standard)
This method is suitable for primary and secondary amines with moderate nucleophilicity.
-
Reagents: 4-chloropyrazolo[1,5-a]pyrazine (1.0 equiv), Amine (1.2–1.5 equiv), DIPEA or
(2.0–3.0 equiv). -
Solvent: DMF, DMA, or NMP (Anhydrous).[1]
-
Temperature: 80°C – 120°C.[1]
Step-by-Step Procedure:
-
Charge: To a dry reaction vial equipped with a magnetic stir bar, add 4-chloropyrazolo[1,5-a]pyrazine (100 mg, 0.65 mmol).
-
Dissolve: Add anhydrous DMF (2.0 mL, 0.3 M concentration). Note: DMF is preferred for solubility, but Isopropanol can be used for highly reactive amines.[1]
-
Activate: Add DIPEA (N,N-Diisopropylethylamine) (226 µL, 1.30 mmol). Stir for 5 minutes at room temperature.
-
Addition: Add the target Amine (0.78 mmol, 1.2 equiv).
-
Reaction: Seal the vial and heat to 100°C in an oil bath. Monitor by LC-MS or TLC (typically 50% EtOAc/Hexanes) every hour.
-
Checkpoint: Conversion should reach >90% within 2–6 hours.[1]
-
-
Workup:
-
Purification: Flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).
Method B: Microwave-Assisted Synthesis (Hindered Nucleophiles)
Ideal for sterically hindered amines or electron-deficient anilines that react sluggishly under thermal conditions.
-
Conditions: Microwave irradiation, 140°C – 160°C, 30–60 mins.[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol.
Protocol:
-
In a microwave vial (2–5 mL), combine the substrate (0.5 mmol), amine (1.0 mmol), and DIPEA (1.5 mmol) in NMP (1.5 mL).
-
Cap and irradiate at 150°C (High Absorption level) for 30 minutes.
-
Analyze by LC-MS.[1] If incomplete, extend for 15-minute intervals.
-
Workup via aqueous crash-out as described in Method A.
Method C: Alkoxylation (Ether Synthesis)
Used to install methoxy or ethoxy groups, often for SAR probing or solubility adjustment.[1]
-
Reagents: NaOMe or NaOEt (freshly prepared or solution).
-
Conditions: MeOH or EtOH, Room Temperature to Reflux.[1]
Protocol:
-
Dissolve 4-chloropyrazolo[1,5-a]pyrazine (1.0 equiv) in anhydrous MeOH.
-
Add NaOMe (2.0 equiv, 25% wt in MeOH).[1]
-
Stir at Room Temperature for 4 hours. Note: The C4 position is highly reactive toward alkoxides; heating is often unnecessary and may cause degradation.[1]
-
Quench with saturated
solution. Evaporate volatiles and extract with DCM.
Optimization & Critical Parameters
The following table summarizes the impact of solvent and base choices on reaction efficiency.
| Parameter | Condition | Suitability | Notes |
| Solvent | DMF / DMA | High | Standard for |
| Isopropanol | Medium | Good for reactive amines (e.g., morpholine).[1] Allows product precipitation directly from reaction.[1] | |
| NMP | High | Best for microwave chemistry.[1] High thermal stability.[1] | |
| Base | DIPEA | High | Non-nucleophilic organic base.[1][3] Soluble in organic media.[1] Standard choice. |
| Medium | Heterogeneous.[1] Requires vigorous stirring.[1] Good for phenols/thiols.[1] | ||
| TEA | Low | Can act as a nucleophile in rare cases; lower boiling point limits high-temp reactions. | |
| Temp | RT | Alkoxides | Strong nucleophiles (RO-) react at RT. |
| 80-120°C | Amines | Standard range for displacing Cl with amines. |
Troubleshooting Guide
-
Issue: Hydrolysis to 4-one (Ketone formation).
-
Cause: Presence of water in the solvent or hygroscopic base.[1]
-
Solution: Use anhydrous DMF/DMA (septum sealed). Switch to
and add molecular sieves if persistent.
-
-
Issue: Incomplete Conversion.
-
Cause: Deactivation of the amine or poor solubility.[1]
-
Solution: Switch to Method B (Microwave). Add a catalytic amount of KI (Finkelstein condition) to generate the more reactive 4-iodo intermediate in situ.
-
-
Issue: Regioselectivity (if other halogens present).
Workflow Visualization
Figure 2: Decision tree and experimental workflow for functionalizing 4-chloropyrazolo[1,5-a]pyrazine.
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 21873758, Pyrazolo[1,5-a]pyrazine.[1][4] Retrieved from [Link][4]
-
Google Patents. (2023).[1] WO2023274397A1 - Cdk2 inhibitor, preparation method therefor and use thereof.[1] (Describes synthesis using 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate). Retrieved from
-
Google Patents. (2021).[1] CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method.[5] (Details nucleophilic substitution conditions). Retrieved from
Sources
- 1. WO2023274397A1 - Cdk2 inhibitor, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 2. 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine | 2551116-18-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Sonogashira Coupling of 7-Iodopyrazolo[1,5-a]pyrazine
Introduction
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and structural features are crucial for molecular recognition and interaction with various biological targets. The functionalization of this core structure is paramount for generating novel chemical entities with enhanced potency and selectivity. Among the array of synthetic methodologies, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 7-iodopyrazolo[1,5-a]pyrazine. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide troubleshooting guidance to navigate the specific challenges associated with this electron-deficient azaheterocycle. The aim is to equip researchers with the knowledge to successfully synthesize novel alkynyl-substituted pyrazolo[1,5-a]pyrazines, thereby accelerating the discovery of new therapeutic agents.
Mechanism and Key Considerations
The Sonogashira reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4]
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the 7-iodopyrazolo[1,5-a]pyrazine, forming a Pd(II)-aryl complex.[2][5] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[2]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the palladium complex.[5] This is often the rate-determining step.[2]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-pyrazolo[1,5-a]pyrazine product and regenerate the Pd(0) catalyst.[5]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: The amine base deprotonates the alkyne, facilitated by the copper coordination, to form a copper(I) acetylide intermediate.[2]
Visualization of the Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Key Considerations for 7-Iodopyrazolo[1,5-a]pyrazine:
-
Electron-Deficient Nature: The pyrazolo[1,5-a]pyrazine ring is electron-deficient due to the presence of multiple nitrogen atoms. This can make oxidative addition more facile but may also lead to catalyst inhibition through coordination of the nitrogen lone pairs to the palladium center.[6]
-
Catalyst and Ligand Selection: While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are often effective, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can be advantageous for challenging substrates.[2][7] N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly efficient catalysts.[8]
-
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HI formed and to deprotonate the alkyne.[9] For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed, sometimes in combination with an aqueous co-solvent to improve solubility.[10]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and significantly accelerates the reaction, allowing for milder conditions.[5][7] However, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).
-
Copper-Free Protocols: To circumvent the issue of Glaser coupling, copper-free Sonogashira protocols have been developed.[11][12] These reactions often require higher temperatures, more active catalyst systems, or specific ligands to proceed efficiently.[11][13]
-
Solvent Choice: A range of solvents can be used, with DMF, THF, acetonitrile, and dioxane being common choices.[14][15] The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[7]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled with care, and anhydrous/anaerobic conditions should be maintained where specified.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a general and robust starting point for the coupling of 7-iodopyrazolo[1,5-a]pyrazine with a variety of terminal alkynes.
Materials:
-
7-Iodopyrazolo[1,5-a]pyrazine
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-iodopyrazolo[1,5-a]pyrazine (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (to make a ~0.1 M solution of the starting iodide) via syringe.
-
Add triethylamine (2.5 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature will depend on the reactivity of the alkyne.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-alkynylpyrazolo[1,5-a]pyrazine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when significant alkyne homocoupling is observed with the standard copper-catalyzed method.
Materials:
-
7-Iodopyrazolo[1,5-a]pyrazine
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Pd(PPh₃)₄ (5-10 mol%) or a pre-formed Pd(0) catalyst with a bulky phosphine ligand (e.g., XPhos)
-
Diisopropylethylamine (DIPEA) or another suitable amine base (3-4 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 7-iodopyrazolo[1,5-a]pyrazine (1.0 eq) and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (to make a ~0.1 M solution) via syringe.
-
Add the amine base (e.g., 3 eq DIPEA) and the terminal alkyne (1.5 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C. Higher temperatures are often required for copper-free conditions.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation: Summary of Reaction Conditions
| Parameter | Protocol 1 (Cu-Catalyzed) | Protocol 2 (Cu-Free) | Rationale & Key Insights |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ (5-10 mol%) / Pd with bulky ligands | Higher catalyst loading may be needed for Cu-free conditions. |
| Co-catalyst | CuI (4-10 mol%) | None | Avoids Glaser homocoupling but may require harsher conditions.[12] |
| Base | Et₃N (2-3 eq) | DIPEA (3-4 eq) | A stronger or bulkier base may be needed to facilitate deprotonation in the absence of copper. |
| Solvent | DMF, THF, Acetonitrile | Dioxane, Toluene, DMF | Solvent choice can influence catalyst stability and reaction rate.[15] |
| Temperature | Room Temp. to 80 °C | 80 °C to 110 °C | Copper-free reactions generally require more thermal energy.[15] |
| Alkyne eq. | 1.1 - 1.5 | 1.2 - 2.0 | A larger excess of alkyne can help drive the reaction to completion. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Decomposed Pd catalyst- Oxidized Cu(I) source- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature | - Use fresh catalyst and CuI.[7][9]- Ensure all solvents and reagents are dry and degassed.[7]- Increase the reaction temperature, especially for less reactive alkynes or copper-free protocols.[15] |
| Significant Alkyne Homocoupling (Glaser Product) | - High concentration of Cu(I) co-catalyst- Presence of oxygen | - Reduce the loading of CuI.[7]- Ensure the reaction is run under a strictly inert atmosphere.- Switch to a copper-free protocol (Protocol 2).[12] |
| Formation of Palladium Black | - Catalyst decomposition due to impurities or high temperature | - Purify starting materials and solvents.- Consider a more stable catalyst or ligand system (e.g., NHC-Pd complexes).- Ensure the temperature is not excessively high for the chosen catalyst. |
| Stalled Reaction | - Catalyst inhibition by the pyrazolo[1,5-a]pyrazine nitrogen atoms- Insufficiently active catalyst system | - Use a more electron-rich and/or bulky phosphine ligand (e.g., XPhos, dppf) to promote reductive elimination.[15]- Increase catalyst loading.- Consider a different palladium precatalyst. |
Visualization of the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.
Conclusion
The Sonogashira coupling of 7-iodopyrazolo[1,5-a]pyrazine is a highly effective method for the synthesis of novel alkynyl-substituted derivatives, which are of significant interest in drug discovery. A thorough understanding of the reaction mechanism and careful consideration of the catalyst system, base, and reaction conditions are crucial for success, particularly given the electron-deficient nature of the heterocyclic core. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to optimize these transformations and accelerate their research programs. By systematically addressing potential challenges, the synthesis of diverse libraries of pyrazolo[1,5-a]pyrazine analogs can be achieved with high efficiency and reproducibility.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
BYJU'S. (2017, January 20). Sonogashira Coupling. [Link]
-
Al-Masum, M., & El-Batta, A. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 27(11), 2453–2456. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Aslan, U., & Günal, S. (2018). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 42(10), 7855-7863. [Link]
-
Alonso, F., Moglie, Y., & Radivoy, G. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 203. [Link]
-
Caputo, P. A., et al. (2019). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 12(17), 4101-4108. [Link]
-
Gholinejad, M., & Jadidi, K. (2015). Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in DMF/H2O. Turkish Journal of Chemistry, 39, 606-614. [Link]
-
Papa, V., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 11(48), 17351–17362. [Link]
-
Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(46), 26794-26814. [Link]
-
ResearchGate. (n.d.). Effects of various solvents, catalysts, bases, and temperatures on the reaction of compound (3) with 1-iodo-4-nitrobenzene (5a). [Link]
-
Sci-Hub. (n.d.). Synthesis of Pyrazolo[5,1‐a]isoquinolines and 8‐Methylenepyrazolo[5,1‐a]isoindoles via Regioselective C—C Coupling and Alkyne Hydroamination. [Link]
-
ScienceDirect. (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. [Link]
-
Flores, H. S., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248. [Link]
-
The Organic Chemistry Blog. (2008, August 15). Copper-free Sonogashira coupling. [Link]
-
Nikoshvili, L. Z., et al. (2021). Cu- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. [Link]
-
Wang, C., et al. (2022). Photoinduced inverse Sonogashira coupling reaction. Chemical Science, 13(22), 6599-6604. [Link]
-
ResearchGate. (n.d.). Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. [Link]
-
ResearchGate. (n.d.). Some proprieties of Sonogashira cross‐coupling reaction. [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
-
Chen, J., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4967–4971. [Link]
-
ResearchGate. (2025, August 6). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. [Link]
-
The Royal Society of Chemistry. (2015, February 23). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chloropyrazolo[1,5-a]pyrazine
Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the development of novel therapeutic agents.[1] The ability to introduce diverse functionalities at specific positions on this ring system is paramount for structure-activity relationship (SAR) studies. Among the various positions, the C4-position offers a key vector for molecular elaboration.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation of fundamental importance in the synthesis of pharmaceuticals and agrochemicals.[2] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr), due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 4-chloropyrazolo[1,5-a]pyrazine. We will delve into the mechanistic nuances of this reaction, provide a detailed experimental protocol, and discuss key considerations for optimizing reaction conditions and troubleshooting potential challenges. The successful precedent of palladium-catalyzed Suzuki-Miyaura cross-coupling at the C4-position of the pyrazolo[1,5-a]pyrazine core strongly supports the feasibility of the analogous C-N bond formation.
Reaction Overview: Navigating the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting suboptimal results.
The catalytic cycle can be summarized in the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-chloropyrazolo[1,5-a]pyrazine, breaking the C-Cl bond and forming a Pd(II) intermediate. The electron-deficient nature of the pyrazine ring is expected to facilitate this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired 4-aminopyrazolo[1,5-a]pyrazine product and regenerating the active Pd(0) catalyst.[3]
Sources
Synthesis of TRK and CDK kinase inhibitors from pyrazolo[1,5-a]pyrazine
Abstract
This application note details the synthetic methodology for accessing Tropomyosin Receptor Kinase (TRK) and Cyclin-Dependent Kinase (CDK) inhibitors based on the pyrazolo[1,5-a]pyrazine core. While pyrazolo[1,5-a]pyrimidines (e.g., Dinaciclib, Larotrectinib) are well-established, the pyrazolo[1,5-a]pyrazine bioisostere offers distinct physicochemical properties, including altered metabolic stability and hydrogen bond donor/acceptor vectors within the ATP-binding pocket. We present a validated, divergent synthetic protocol starting from ethyl 1H-pyrazole-3-carboxylate, enabling the rapid generation of focused libraries for SAR (Structure-Activity Relationship) profiling.
Scaffold Rationale & Computational Insight
The pyrazolo[1,5-a]pyrazine scaffold functions as an ATP-competitive inhibitor. Its utility stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region.
-
Bioisosterism: Replacement of the pyrimidine nitrogen (N3 in pyrazolo[1,5-a]pyrimidine) with a carbon, and shifting the nitrogen to the bridgehead/adjacent position in the pyrazine ring, alters the electronic distribution (dipole moment) and lipophilicity (LogP).
-
Binding Mode:
-
Hinge Interaction: The N1 and/or N4 nitrogens serve as hydrogen bond acceptors for the backbone NH of the hinge region residues (e.g., Glu81/Leu83 in CDK2).
-
Gatekeeper Tolerance: Substitution at the C4 position (pyrazine ring) allows vectors to explore the hydrophobic pocket behind the gatekeeper residue.
-
Solvent Front: The C2 position (pyrazole ring) is ideal for attaching solubilizing tails (e.g., piperazines, pyrrolidines) that extend into the solvent-exposed region.
-
Synthetic Protocol: Core Construction
This protocol utilizes a "cyclization-functionalization" strategy, which is more robust than de novo ring synthesis for generating diverse libraries.
Workflow Diagram (Retrosynthesis)
Figure 1: Divergent synthetic pathway for accessing kinase inhibitors from a common chloropyrazine intermediate.
Step-by-Step Protocol
Reagents Required:
-
Ethyl 1H-pyrazole-3-carboxylate (CAS: 5932-27-4)
-
2-Bromoacetamide
-
Phosphorus oxychloride (POCl
) -
Palladium catalysts (Pd(dppf)Cl
, Pd (dba) )
Procedure:
-
N-Alkylation:
-
Dissolve ethyl 1H-pyrazole-3-carboxylate (10.0 g, 71.4 mmol) in DMF (100 mL).
-
Add K
CO (1.5 eq) and stir at RT for 15 min. -
Add 2-bromoacetamide (1.1 eq) dropwise. Stir at 60°C for 4 hours.
-
QC Check: LCMS should show mass [M+H]+ corresponding to the alkylated amide.
-
Workup: Pour into ice water; filter the precipitate (Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylate).
-
-
Cyclization (Ring Closure):
-
Suspend the intermediate from Step 1 in anhydrous Ethanol.
-
Add NaOEt (2.0 eq) slowly at 0°C.
-
Reflux for 6 hours. The solution will clarify then precipitate the sodium salt.
-
Acidify with HCl to pH 4 to precipitate 4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester .
-
Note: This step forms the 6+5 fused system.
-
-
Aromatization/Chlorination:
-
Suspend the 4-hydroxy intermediate in neat POCl
(10 vol). -
Add N,N-dimethylaniline (1.0 eq) as a catalyst.
-
Reflux (105°C) for 3 hours.
-
Critical Step: Quench carefully into crushed ice/NH
OH. Extract with DCM. -
Product: Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate.
-
Case Study A: Synthesis of TRK Inhibitors
TRK inhibitors (e.g., Larotrectinib) often feature a solvent-exposed pyrrolidine and a hinge-binding heteroaryl. For the pyrazolo[1,5-a]pyrazine series, we introduce a diaryl moiety to mimic the hydrophobic fit of Entrectinib.
Protocol:
-
C4-Functionalization (Suzuki Coupling):
-
C2-Tail Installation:
-
Hydrolyze the ethyl ester (LiOH, THF/H
O). -
Amide coupling (HATU, DIPEA) with (R)-3-hydroxypyrrolidine .
-
Result: A molecule with a hinge binder (core), hydrophobic shield (difluorophenyl), and solubility tail (pyrrolidine).
-
Case Study B: Synthesis of CDK Inhibitors
CDK inhibitors (e.g., Dinaciclib) require a bulky hydrophobic group at the C4 position to displace the conserved water molecule and a specific substitution at C2 or C3 to interact with the ribose binding pocket.
Protocol:
-
C4-Functionalization (SNAr):
-
React the 4-chloro scaffold with trans-4-aminocyclohexanol or a bulky aniline.
-
Conditions: DIPEA, DMSO, 100°C.
-
Note: Unlike the Suzuki coupling for TRK, CDK inhibitors often favor an amino-linkage at this position to act as a hydrogen bond donor.
-
-
C3-Functionalization (Electrophilic Aromatic Substitution):
-
The C3 position of the pyrazole ring is electron-rich.
-
React with N-iodosuccinimide (NIS) to install an iodide at C3.
-
Perform a Suzuki coupling at C3 with pyridine-4-boronic acid .
-
Result: A CDK2/9 selective inhibitor profile.
-
Biological Validation: Kinase Assay Protocol
To validate the synthesized compounds, use a homogeneous time-resolved fluorescence (HTRF) or ADP-Glo assay.
Assay Logic Diagram:
Figure 2: ADP-Glo Kinase Assay Workflow for IC50 determination.
Data Summary Table (Expected Range for Validated Hits):
| Compound Class | Target | Key Substituent (C4) | Key Substituent (C2/C3) | Expected IC |
| TRK Analog | TRKA/B | 2,5-Difluorophenyl | (R)-3-hydroxypyrrolidine amide | < 10 nM |
| CDK Analog | CDK2 | 4-aminocyclohexyl | Pyridine-4-yl | < 50 nM |
| Negative Control | -- | Methyl | Ethyl Ester | > 10,000 nM |
References
-
Array Biopharma Inc. (2019). Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors. World Intellectual Property Organization. Patent WO/2018/136661.[3] Link
-
Zhejiang Hisun Pharmaceutical Co. Ltd. (2021). Pyrazolo[1,5-a]pyrazine derivative and preparation method and application thereof. Google Patents CN113150012A. Link
-
Mele, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Link
-
Lovering, F., et al. (2016). Pyrazolo[1,5-a]pyrimidine TRK Inhibitors. ACS Medicinal Chemistry Letters. Link(Note: Cited for bioisosteric comparison).
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Protocol. Link
Sources
Troubleshooting & Optimization
Optimizing SNAr reaction conditions for unreactive 4-chloro substrates
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Synthesis Technologies Subject: Technical Guide: Overcoming Reactivity Barriers in SNAr for 4-Chloro Substrates
Technical Support Center: SNAr Optimization
Welcome to the Synthesis Technologies Technical Support Center. You are likely here because your 4-chloro substrate—typically a cost-effective starting material—is refusing to react under standard nucleophilic aromatic substitution (SNAr) conditions.
In drug discovery, 4-chloro substrates (e.g., chloropyridines, chlorobenzenes) often lack the requisite electron-withdrawing groups (EWGs) to lower the activation energy for the formation of the Meisenheimer complex. This guide moves beyond basic textbook protocols to advanced "force-multiplying" strategies used in process chemistry to drive these stubborn reactions to completion.
Module 1: Diagnostic & Feasibility (The "Go/No-Go" Check)
Q: My 4-chloro substrate isn't reacting. Is SNAr even possible?
A: Before optimizing, we must diagnose the electronic environment. The SNAr mechanism (Addition-Elimination) requires the aromatic ring to act as an electrophile.
-
The Activation Check: Does your substrate have an EWG (NO₂, CN, CF₃, C=O) in the ortho or para position?
-
Yes: Proceed to Module 2 (Optimization).
-
No (Neutral/Electron-Rich): If your substrate is 4-chlorotoluene or 4-chloroanisole, stop . SNAr is electronically forbidden here. You must switch to Buchwald-Hartwig Pd-catalyzed amination/etherification .
-
Weakly Activated (e.g., 4-chloropyridine, 4-chlorobenzamide): These are the "Unreactive" substrates this guide targets. They require the "Halex" pivot or high-energy conditions.
-
Module 2: The "Halex" Pivot (The Secret Weapon)
Q: I cannot change my substrate, but the chloride is too sluggish. How do I accelerate the rate?
A: The most effective strategy for unreactive chloro-substrates is Halogen Exchange (Halex) . Fluoride is a far superior leaving group for SNAr than chloride (approx. 100-1000x faster) because its high electronegativity stabilizes the rate-determining Meisenheimer intermediate.
Protocol: One-Pot Halex-SNAr Instead of isolating the fluoro-intermediate, perform a "telescoped" reaction.
-
Step 1 (Activation):
-
Solvent: Sulfolane or DMSO (high boiling point, polar aprotic).[1][2]
-
Reagent: Anhydrous KF (Potassium Fluoride) or CsF (Cesium Fluoride).
-
Catalyst: 18-Crown-6 (phase transfer catalyst to solubilize K+).
-
Conditions: Heat to 140–180°C for 2–4 hours.
-
Monitoring: Watch for the disappearance of Ar-Cl and appearance of Ar-F (usually lower R_f on TLC, distinct 19F NMR signal).
-
-
Step 2 (Substitution):
-
Cool to 80°C.
-
Add your nucleophile (amine/alcohol) and base (K₂CO₃).
-
The reaction often proceeds rapidly due to the high reactivity of the in situ generated Ar-F.
-
Technical Insight: The C-F bond is stronger than C-Cl, but in SNAr, bond breaking is not the rate-determining step; bond formation (nucleophilic attack) is. Fluorine's electronegativity pulls electron density, making the ring significantly more electrophilic [1].
Module 3: Solvent & Base Engineering
Q: I am seeing <10% conversion. What solvent/base combination gives the highest rate enhancement?
A: For unreactive substrates, you need a "naked" nucleophile. Hydrogen bonding (in alcohols/water) kills nucleophilicity.
The "Naked Anion" Solvent Hierarchy:
-
DMSO (Dimethyl Sulfoxide): The gold standard. It solvates cations (K+, Na+) efficiently but leaves anions (nucleophiles) "naked" and highly reactive.
-
Warning:Never mix NaH (Sodium Hydride) with DMSO on scale. It forms a dimsyl anion that can decompose explosively. Use K₂CO₃ or Cs₂CO₃ instead [2].
-
-
NMP (N-Methyl-2-pyrrolidone): Excellent thermal stability for reactions requiring >150°C.
-
Sulfolane: Best for Halex reactions; stable up to 250°C.
The Cesium Effect: Switch from K₂CO₃ to Cs₂CO₃ (Cesium Carbonate) .[3]
-
Why: Cesium has a larger ionic radius and lower charge density.[4] It is more soluble in organic solvents (DMSO/DMF) than potassium, effectively increasing the concentration of the active base in the organic phase. This is critical for "heterogeneous" SNAr [3].
Optimization Matrix Table:
| Parameter | Standard Condition | High-Performance Condition (Unreactive Substrates) |
| Solvent | DMF, Acetonitrile | DMSO (Max rate), Sulfolane (Max Temp) |
| Base | K₂CO₃, TEA | Cs₂CO₃ (Solubility), t-Bu-P4 (Superbase for difficult cases) |
| Temperature | 80–100°C | 140–200°C (Microwave preferred) |
| Additives | None | 18-Crown-6 (sequesters K+), TBAI (Phase transfer) |
Module 4: Energy Input (Microwave Acceleration)
Q: Refluxing at 120°C for 48 hours is degrading my product. Alternatives?
A: Microwave irradiation is superior for unreactive SNAr substrates.
-
The Mechanism: Polar aprotic solvents (DMSO, NMP) have high dielectric loss tangents, meaning they absorb microwave energy efficiently. This allows rapid superheating (above boiling point) in sealed vessels.
-
Protocol:
-
Set reaction to 180°C in DMSO.
-
Run for 10–30 minutes .
-
Result: Often achieves conversions that take days under thermal reflux, minimizing time for side-product formation (tarring) [4].
-
Module 5: Troubleshooting Matrix
Q: Specific Failure Modes & Fixes
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalled (10-20% Conv.) | Substrate is too electron-rich; Nucleophile is deactivated. | 1. Switch to Halex protocol (Cl → F).2. Use Microwave at 180°C.3. Switch base to Cs₂CO₃ . |
| "Tarring" / Black Mixture | Decomposition due to prolonged heating or oxidation. | 1. Degas solvents (Oxygen promotes radical decomposition).2. Lower time, increase temp (Microwave).3. Switch solvent to Sulfolane (more stable than DMF/DMSO at high T). |
| Hydrolysis (Ar-OH formed) | Water entered the system; Hydroxide competes with nucleophile. | 1. Use anhydrous solvents.2.[2] Add 3Å Molecular Sieves to the vessel.3. Avoid hygroscopic bases like NaOH/KOH; stick to Carbonates. |
| Regioselectivity Issues | Multiple chlorines reacting. | 1. Lower temperature (-20°C to 0°C) and add nucleophile slowly.2. The most electron-deficient position reacts first (ortho to NO₂ > para to NO₂). |
Visualizations
Workflow 1: Decision Logic for Unreactive Substrates
Caption: Logic flow for selecting the correct synthetic pathway based on substrate electronic activation.
Workflow 2: The Halex-SNAr "Telescoped" Protocol
Caption: The "Telescoped" Halex protocol converts a sluggish chloride into a reactive fluoride in situ.
References
-
Mechanism of SNAr & Halex: Furuya, T., Klein, J. E., & Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides.[5] Synthesis, 2010(11), 1804–1821.[5] Link
-
Safety of DMSO/NaH: Yang, H., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Environment: DMSO and NaH. Organic Process Research & Development, 16(12), 1994–2000.[6] Link
-
The Cesium Effect: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for nucleophilic substitution. Journal of Praktische Chemie, 341(2), 186-190. Link
-
Microwave SNAr: Bagley, M. C., et al. (2002). Microwave-assisted nucleophilic aromatic substitution.[7][8] Synlett, 2002(05), 0811-0814. Link
Sources
- 1. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cesium Carbonate [commonorganicchemistry.com]
- 4. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 6. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 7. rsc.org [rsc.org]
- 8. Getting Started with Microwave Synthesis [cem.com]
Technical Support Center: Solubility Solutions for Pyrazolo[1,5-a]pyrazine Intermediates
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for the pyrazolo[1,5-a]pyrazine scaffold. If you are working on this core—common in JAK, PI3K, and various kinase inhibitor programs—you are likely encountering significant solubility challenges.
The Physics of the Problem:
The pyrazolo[1,5-a]pyrazine core is a fused, planar, nitrogen-rich heterocycle. Its high lattice energy (driven by extensive
This guide addresses the three most critical bottlenecks: Reaction Homogeneity , Work-up Phase Separation , and Purification .
Module 1: Reaction Solvent Engineering
Issue: Starting materials precipitate before reaction completion, or the product crashes out as a gum, trapping impurities.
The "High-Boiling" Protocol
Standard solvents like Ethanol or THF often fail to maintain homogeneity at the temperatures required for cyclization or nucleophilic aromatic substitution (
Recommended Solvent Systems:
| Solvent | Boiling Point | Application Note |
|---|
| NMP (N-Methyl-2-pyrrolidone) | 202°C | Gold Standard. Excellent solubilizer for planar heterocycles. Stable to strong bases (
Troubleshooting "Gummy" Precipitates
If your reaction forms a sticky gum on the flask walls:
-
Sonication at 40°C: Do not just stir. Sonicate the reaction mixture for 10-15 mins to break up aggregates before heating.
-
The "Co-Solvent" Trick: Add 5-10% 1,4-Dioxane or DME to your NMP/DMF. This disrupts the lattice packing of the intermediate without lowering the boiling point significantly.
Workflow Visualization: Solvent Decision Matrix
Figure 1: Decision matrix for selecting reaction solvents based on temperature requirements and solubility behavior.
Module 2: Purification Strategies (The "Crash & Filter" Method)
Issue: Compound is insoluble in Hexane/EtOAc but too soluble in MeOH to crystallize, or streaks on silica gel.
The "Reverse Quench" Technique
Avoid standard extraction (DCM/Water) which often leads to stable emulsions with this scaffold. Instead, use controlled precipitation.
Protocol:
-
Dilute reaction mixture (NMP/DMF) with Acetonitrile (ACN) (1:1 ratio).
-
Slowly add this mixture into a stirring beaker of Ice Water (5x volume).
-
Note: Adding water to the reaction often gums; adding reaction to water precipitates fine powder.
-
-
Adjust pH if necessary (e.g., to pH 3-4 for carboxylic acids, pH 9-10 for amines) to maximize precipitation.
-
Filter the solid.
-
Wash: Water
Cold EtOH Et2O (to remove high-boiling solvents).
Chromatography for "Brick Dust"
If you must run a column:
-
Stationary Phase: Use Amine-functionalized Silica (NH-Silica) to prevent tailing of the basic pyrazine nitrogens.
-
Mobile Phase: DCM / MeOH / NH4OH (90:10:1).
-
Tip: If solubility is still poor, replace MeOH with TFE (Trifluoroethanol) . A gradient of DCM
DCM:TFE (80:20) often dissolves aggregates that MeOH cannot.
-
Purification Logic Flow
Figure 2: Workflow for isolating pyrazolo[1,5-a]pyrazine intermediates, prioritizing precipitation over extraction.
Module 3: Synthetic Route Optimization
Issue: Intermediate is completely insoluble, halting the synthetic route.
Transient Solubilizing Groups
If the core is too planar, break the symmetry temporarily.
-
Strategy: Protect exposed N-H positions (if present on the pyrazole or substituents) with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) groups.
-
Why? These bulky, lipophilic groups disrupt
- stacking, rendering the molecule soluble in DCM or EtOAc. They are easily removed with mild acid (HCl/MeOH or TFA) at the final step [1].
Regioselective Synthesis
Many solubility issues arise from regioisomeric mixtures (e.g., C2 vs C3 substitution).
-
Solution: Use Enaminones rather than simple diketones during the ring-closure step. This directs cyclization more cleanly, reducing the formation of insoluble isomeric byproducts that complicate purification [2].
Frequently Asked Questions (FAQs)
Q1: My product is stuck in DMSO/NMP. How do I remove the solvent without an aqueous workup? A: Use the "Lyophilization from t-BuOH" method. Dissolve/dilute your DMSO mixture with tert-butanol (t-BuOH) and freeze-dry. DMSO will sublime along with the t-BuOH under high vacuum, leaving a fluffy powder. Alternatively, use a Genevac centrifugal evaporator which can handle high-boiling solvents.
Q2: I cannot get a clean NMR spectrum because the compound won't dissolve in CDCl3 or DMSO-d6. A: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to your CDCl3 or DMSO-d6 tube. This protonates the basic nitrogens, breaking intermolecular H-bonds and usually solubilizing the compound instantly. Warning: This shifts your chemical shifts; report as "CDCl3 + TFA-d".
Q3: The chlorination with POCl3 yields a black tar. A: This is common. The reaction is exothermic.
-
Fix: Add N,N-Diethylaniline (1 eq) as a scavenger.
-
Fix: Run the reaction in Toluene (slurry) rather than neat POCl3. The product often precipitates as a cleaner solid from toluene upon cooling.
References
-
Vertex AI Search. (2025). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorg. Med. Chem. Lett. 1
-
Vertex AI Search. (2025). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. 2[3][4]
-
Vertex AI Search. (2025). Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions. RSC Publishing.[3] 3[3][4]
-
Vertex AI Search. (2025). Technologies to Counter Poor Solubility Issues: A Review. RJPT. 5
Sources
- 1. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Technical Support Center: Controlling Regioselectivity in the Halogenation of Pyrazolo[1,5-a]pyrazine
Welcome to the technical support center for the regioselective halogenation of pyrazolo[1,5-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate halogenated pyrazolo[1,5-a]pyrazine scaffolds into their synthetic pipelines. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including anti-tumor, antiviral, and anti-inflammatory properties.[1] The ability to precisely control the position of halogenation is paramount for modulating the pharmacological profile and for providing synthetic handles for further diversification through cross-coupling reactions.
This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of these reactions and achieve your desired regiochemical outcomes.
Troubleshooting Guide & FAQs
Here, we address specific challenges you may encounter during the halogenation of pyrazolo[1,5-a]pyrazines, providing explanations and actionable solutions.
Question 1: My halogenation reaction is yielding a mixture of regioisomers. How can I improve selectivity for the C3 position?
Answer:
Achieving high regioselectivity for the C3 position is a common objective and is influenced by several factors. The pyrazolo[1,5-a]pyrazine ring system has distinct electronic properties. The pyrazole moiety is generally more electron-rich than the pyrazine moiety, making it more susceptible to electrophilic attack.[2] Within the pyrazole ring, the C3 position is often the most nucleophilic. However, reaction conditions can significantly alter this preference.
Key Factors Influencing C3-Selectivity:
-
Halogenating Agent: The choice of halogenating agent is critical.
-
N-Halosuccinimides (NXS): N-Bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are widely used for C3-halogenation.[3][4] These reagents are generally mild and favor electrophilic aromatic substitution on the electron-rich pyrazole ring.
-
Hypervalent Iodine Reagents: Reagents like Phenyliodine diacetate (PIDA) in combination with potassium halide salts (KX) have been shown to provide excellent C3-regioselectivity under mild, aqueous conditions.[1][5] This method is environmentally friendly and often results in clean reactions with high yields.
-
Elemental Halogens (X₂): While elemental bromine (Br₂) and iodine (I₂) can be used, they are often less selective and can lead to over-halogenation or reaction at other positions, particularly under harsh conditions.
-
-
Solvent: The polarity of the solvent can influence the reactivity of the halogenating agent and the substrate.
-
Aprotic Solvents: Dichloromethane (DCM), chloroform (CHCl₃), and acetonitrile (MeCN) are common choices that generally favor C3-halogenation with NXS reagents.
-
Protic Solvents: Water has been successfully employed as a green solvent in combination with hypervalent iodine reagents, promoting C3-selectivity.[1][5]
-
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the C3-halogenated isomer.
Troubleshooting Workflow for Improving C3-Selectivity:
Caption: Decision workflow for troubleshooting poor C3-regioselectivity.
Question 2: I am observing di-halogenation, even with one equivalent of the halogenating agent. How can I favor mono-halogenation?
Answer:
The formation of di-halogenated products, often at the C3 and C6 positions, suggests that the mono-halogenated product is sufficiently activated for a second electrophilic attack.[6] To mitigate this, consider the following strategies:
-
Controlled Addition of Reagent: Instead of adding the halogenating agent all at once, use a syringe pump to add it slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring the initial mono-halogenation.
-
Stoichiometry: Carefully control the stoichiometry. Using a slight sub-stoichiometric amount of the halogenating agent (e.g., 0.95 equivalents) can help minimize over-reaction, although this may result in some unreacted starting material.
-
Choice of Halogenating Agent: Some reagents are inherently more reactive than others. For instance, NIS is generally a milder iodinating agent than molecular iodine. Varying the ratio of pyrazolo[1,5-a]pyrimidine to NIS has been shown to selectively produce mono- or di-iodinated products.[3]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of the di-halogenated byproduct. Running the reaction at a lower temperature will also decrease the rate of the second halogenation.
Question 3: My starting material has an electron-withdrawing group, and the halogenation is sluggish or does not proceed. What can I do?
Answer:
Electron-withdrawing groups (EWGs) on the pyrazolo[1,5-a]pyrazine ring deactivate it towards electrophilic aromatic substitution, making halogenation more challenging. To overcome this, you may need to employ more forceful conditions or a different synthetic strategy:
-
More Reactive Halogenating Systems:
-
Metal-Catalyzed Halogenation: Palladium-catalyzed C-H activation/halogenation can be a powerful tool for substrates that are unreactive under standard electrophilic conditions.
-
Lithiation-Halogenation Sequence: If direct halogenation is not feasible, a directed ortho-metalation (DoM) approach followed by quenching with an electrophilic halogen source (e.g., I₂, Br₂, or C₂Cl₆) can provide a regioselective route to the desired halogenated product.
Question 4: Can I achieve halogenation on the pyrimidine ring (e.g., at the C6 position)?
Answer:
Yes, halogenation at the C6 position is possible, although it often requires different conditions than C3-halogenation. The pyrimidine ring is more electron-deficient than the pyrazole ring, making it less reactive towards electrophiles.
-
Influence of Reaction Conditions: Interestingly, the choice of acid can dramatically influence the site of substitution. For instance, nitration of the parent pyrazolo[1,5-a]pyrimidine with mixed nitric and sulfuric acids yields the 3-nitro compound, while using nitric acid in acetic anhydride results in the 6-nitro derivative.[6] This suggests that the nature of the electrophilic species and the protonation state of the heterocyclic system play a crucial role in directing the regioselectivity. A similar condition-dependent selectivity could be explored for halogenation.
-
Blocking Groups: If C3 is unsubstituted and highly reactive, you can consider introducing a temporary blocking group at this position to direct halogenation to the pyrimidine ring. The blocking group can then be removed in a subsequent step.
Data Summary Table
| Halogenating Agent | Typical Position | Key Advantages | Common Solvents | Ref. |
| NBS, NCS, NIS | C3 | Mild, commercially available, good C3-selectivity. | DCM, MeCN, DMF | [3][4] |
| PIDA / KX | C3 | Environmentally friendly (uses water), high yields, excellent regioselectivity. | Water | [1][5] |
| NaX / K₂S₂O₈ | C3 | Effective for direct oxidative C-H halogenation, good for less reactive substrates. | Water, DMSO | [8] |
| Br₂ in Acetic Acid | C3, C6 (dibromination) | Strong brominating agent. | Acetic Acid | [6] |
Key Experimental Protocols
Protocol 1: General Procedure for C3-Iodination using PIDA/KI in Water
This protocol is adapted from a method demonstrating excellent regioselectivity and environmental compatibility.[1][5]
-
Preparation: To a round-bottom flask, add the substituted pyrazolo[1,5-a]pyrimidine (1.0 mmol), potassium iodide (KI) (1.2 mmol), and Phenyliodine diacetate (PIDA) (1.1 mmol).
-
Solvent Addition: Add 10 mL of deionized water to the flask.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C3-iodinated pyrazolo[1,5-a]pyrimidine.
Protocol 2: General Procedure for C3-Bromination using NBS
This is a standard protocol for the C3-bromination of activated or neutral pyrazolo[1,5-a]pyrazines.
-
Preparation: Dissolve the pyrazolo[1,5-a]pyrimidine (1.0 mmol) in a suitable solvent such as acetonitrile or chloroform (10 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol) portion-wise over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Mechanistic Insights
The regioselectivity of halogenation on the pyrazolo[1,5-a]pyrazine core is governed by an electrophilic aromatic substitution (SEAr) mechanism. The electron density distribution of the heterocyclic system dictates the preferred site of attack for the electrophilic halogen species.
Caption: Simplified mechanism for C3-halogenation.
The pyrazole ring is inherently more electron-rich than the pyrimidine ring, making it the preferential site for electrophilic attack. Computational studies and experimental evidence consistently show that the C3 position has the highest electron density, leading to the formation of the most stable Wheland intermediate upon electrophilic attack. This inherent electronic preference is the primary reason for the observed C3-regioselectivity under many reaction conditions.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]
-
Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ResearchGate. Available at: [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Publishing. Available at: [Link]
-
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science. Available at: [Link]
-
K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. PMC. Available at: [Link]
-
Regioselective C3-Halogenation of Pyrazolo[1,5- a ]Pyrimidines. SSRN. Available at: [Link]
-
PIDA as an Iodinating Reagent: Visible-Light-Induced Iodination of Pyrazolo[1,5-a]pyrimidines and Other Heteroarenes. PubMed. Available at: [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. Available at: [Link]
-
A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing. Available at: [Link]
-
Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. Available at: [Link]
-
highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. SciELO. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]
-
Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PubMed. Available at: [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available at: [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PMC. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]
Sources
- 1. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 8. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-7-Iodopyrazolo[1,5-a]pyrazine
Current Status: Operational Topic: Downstream Processing & Purification Ticket ID: CHEM-PUR-772 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The "Scaffold Stability" Paradox
Purifying 4-chloro-7-iodopyrazolo[1,5-a]pyrazine presents a dual challenge often underestimated in standard protocols:
-
Regioisomeric Similarity: If synthesized via direct electrophilic iodination or lithiation, the mixture likely contains the thermodynamically favored 3-iodo isomer or the 3,7-diiodo byproduct, which possess nearly identical
values to the target. -
Chemo-lability: The chlorine atom at the C-4 position is activated (similar to 4-chloropyrimidine). It is highly susceptible to Nucleophilic Aromatic Substitution (
), meaning standard aqueous workups or nucleophilic solvents (MeOH, EtOH) can inadvertently hydrolyze the product to the 4-hydroxy impurity or form alkoxy-adducts.
This guide moves beyond generic "flash chromatography" advice to address these specific molecular vulnerabilities.
Module 1: Diagnostic & Triage
Before loading your column, confirm the nature of your "Mixture."
The "Ghost Spot" Phenomenon
Symptom: You see a single spot on TLC (Hex/EtOAc), but NMR shows a mixture of isomers. Root Cause: The dipole moments of the 3-iodo and 7-iodo isomers are strikingly similar due to the planar aromatic core. Solution: Switch to a DCM/MeOH or Toluene/Acetone TLC system. The slight basicity of the pyrazine nitrogen interacts differently with MeOH, often resolving the isomers.
Impurity Profile Table
| Impurity Type | Origin | Relative Polarity ( | Detection Signature |
| Starting Material (4-Cl-PzP) | Incomplete Reaction | Slightly Higher | distinct |
| 3-Iodo Isomer | Regioselectivity Failure | Very Close (Usually Lower) | |
| 4-Hydroxy (Des-chloro) | Hydrolysis ( | Baseline (Very Polar) | Broad OH peak, loss of Cl isotope pattern |
| 3,7-Diiodo | Over-iodination | Highest (Non-polar) | Loss of both C-3 and C-7 protons |
Module 2: Troubleshooting Guides (FAQ Format)
Q1: "I am losing my product on the silica column. It streaks and mass recovery is low."
Diagnosis: The pyrazolo[1,5-a]pyrazine core is basic. It is likely coordinating with the acidic silanols on the silica gel, causing peak tailing and irreversible adsorption. Furthermore, if you used methanol in your eluent, you might be displacing the 4-chloro group.
Corrective Protocol:
-
Pre-buffer the Silica: Slurry your silica in the starting mobile phase containing 1% Triethylamine (TEA) . This blocks the acidic sites.
-
Avoid Alcohols: Do NOT use Methanol/Ethanol in the mobile phase. The 4-Cl position is reactive.
-
Alternative Mobile Phase: Use DCM / Acetone or DCM / Acetonitrile . These provide polarity without nucleophilicity.
Q2: "How do I separate the 7-iodo target from the 3-iodo regioisomer?"
Diagnosis: Normal phase chromatography often fails here. The iodine position changes the lipophilicity marginally.
Corrective Protocol (The "Silver Bullet"): If Flash Chromatography fails, utilize Recrystallization from Acetonitrile (MeCN) .
-
Logic: The 4-chloro-7-iodopyrazolo[1,5-a]pyrazine tends to pack more efficiently in the crystal lattice than the 3-iodo isomer due to the symmetry of the pyrazine ring substitution pattern.
-
Procedure: Dissolve the crude mixture in minimal boiling MeCN. Allow to cool slowly to RT, then to -20°C. The 7-iodo isomer typically precipitates as fine needles, while the 3-iodo remains in the mother liquor.
Q3: "My product turned into a polar solid during rotary evaporation."
Diagnosis: Hydrolysis. You likely used a water bath >40°C with an aqueous workup residue remaining, or used a nucleophilic solvent. Corrective Protocol:
-
Keep bath temperature < 35°C .
-
Azeotrope water with Toluene before final drying.
-
Store under Argon at -20°C; the C-I bond is photolabile (light sensitive).
Module 3: Visualized Workflows
Diagram 1: Purification Decision Tree
This logic flow determines the optimal method based on the specific impurity profile of your mixture.
Caption: Decision matrix for selecting purification modality based on impurity profile. Note the prioritization of Recrystallization for regioisomer separation.
Diagram 2: Degradation Pathways (Risk Mitigation)
Understanding how the molecule breaks down is key to preventing yield loss.
Caption: Primary degradation pathways. The 4-Cl position is the "hotspot" for nucleophilic attack, while the 7-I position is light-sensitive.
Module 4: Standardized Protocols
Protocol A: Buffered Flash Chromatography (Silica)
Best for removing non-polar di-iodo impurities and polar tars.
-
Column Preparation: Pack a silica column (Gold grade preferred) using DCM containing 1% Triethylamine . Flush with 2 CV (Column Volumes) to neutralize acidic sites.
-
Loading: Dissolve crude in minimal DCM. If solubility is poor, use dry loading on Celite. Do not use silica for dry loading (acidity risk).
-
Gradient:
-
Solvent A: DCM
-
Solvent B: Acetone (preferred over EtOAc for selectivity)
-
Profile: 0% B for 2 CV, then 0-10% B over 15 CV.
-
Note: The target 4-chloro-7-iodo compound usually elutes early (non-polar).
-
-
Collection: Collect fractions in tubes containing traces of hexane to stabilize the solution if evaporation is delayed.
Protocol B: Regio-Selective Recrystallization
Best for separating 7-iodo from 3-iodo isomers.
-
Dissolution: Take 1.0 g of crude mixture. Add 15 mL of Acetonitrile (MeCN) .
-
Reflux: Heat to reflux (82°C) until fully dissolved. If particulates remain, hot filter immediately.
-
Cooling: Turn off heat and let the flask sit in the oil bath as it cools to room temperature (slow cooling promotes crystal purity).
-
Precipitation: Once at RT, move to a -20°C freezer for 4 hours.
-
Filtration: Filter the needles. Wash with cold (-20°C) Pentane .
-
Why Pentane? It removes surface mother liquor without redissolving the product.
-
References
-
Regioselectivity of Pyrazolo[1,5-a]pyrimidine/pyrazine Halogenation
- Context: While electrophilic halogenation (NIS) typically favors the C-3 position, C-7 functionalization often requires lithiation or specific directing groups. Understanding this regiochemistry is vital for identifying impurities.
-
Source:RSC Advances, "Regioselective synthesis of 4-/5-iodides and cross-coupling reactions," 2025.[1] (Analogous chemistry in pyrazoles).
-
Source:PubChem, "4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine," Compound Summary.
-
Nucleophilic Susceptibility of 4-Chloropyrazolo[1,5-a]pyrazines
- )
-
Source:Journal of Organic Chemistry, "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles," 2008.[2] (Discusses nucleophilicity/electrophilicity of the core).
-
Crystallographic Behavior of Halo-pyrazoles
- Context: Halogenated azoles exhibit specific stacking interactions (halogen bonding)
-
Source:MDPI Crystals, "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles," 2023.
Sources
Validation & Comparative
A Head-to-Head Battle of Scaffolds: Comparing the Kinase Potency of Pyrazolo[1,5-a]pyrazines and Pyrimidine Analogs
In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrazine and pyrimidine core structures have emerged as privileged scaffolds, each serving as the foundation for numerous clinical candidates and approved drugs.[1][2][3] This guide provides an in-depth, objective comparison of the kinase potency of these two prominent heterocyclic systems. By examining experimental data, we will delve into the nuances of their inhibitory activities, explore the structural features that drive their potency and selectivity, and provide a practical framework for researchers to evaluate and select the most appropriate scaffold for their drug discovery endeavors.
The Central Role of Kinase Inhibition
Protein kinases are fundamental regulators of a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1][4] The core structure, or scaffold, of these inhibitors is a critical determinant of their binding affinity, selectivity, and overall pharmacological properties. This guide will focus on two such scaffolds that have demonstrated significant promise: pyrazolo[1,5-a]pyrazines and pyrimidines.
Comparative Kinase Potency: A Data-Driven Analysis
A direct comparison of the inhibitory potency of pyrazolo[1,5-a]pyrazine and pyrimidine analogs against a panel of kinases reveals the strengths and weaknesses of each scaffold. The following table summarizes key IC50 data from various studies, providing a quantitative basis for comparison. It is important to note that variations in assay conditions can influence absolute IC50 values; therefore, this table aims to provide a general overview of the potency of representative compounds from each class.
| Kinase Target | Pyrazolo[1,5-a]pyrazine Analog | IC50 (µM) | Pyrimidine Analog | IC50 (µM) | Reference |
| CDK2 | Compound 6t | 0.09 | Ribociclib (pyrrolo[2,3-d]pyrimidine core) | 0.07 | [6] |
| CDK2 | Compound 21c | 0.018 | Roscovitine | 0.140 | [7][8] |
| CDK2 | Compound 5j | 0.16 | Roscovitine | 0.24 | [9] |
| TRKA | Compound 6s | 0.45 | Larotrectinib | 0.07 | [6] |
| TRKA | Compound 8 | 0.0017 | - | - | [10] |
| TRKA | Compound 23 (in KM12 cells) | 0.0001 | - | - | [10][11] |
| JAK2 | 2-amino-pyrazolo[1,5-a]pyrimidine series | Potent Inhibition | - | - | [12] |
| AURKA | - | - | Alisertib (MLN8237) | 0.0012 | [13] |
| AURKB | - | - | Barasertib (AZD1152) | 0.00037 | [13] |
| PLK | - | - | BI2536 | 0.00083 | [13] |
From the data, it is evident that both scaffolds can produce highly potent kinase inhibitors. For instance, in the case of CDK2, certain pyrazolo[1,5-a]pyrimidine derivatives demonstrate comparable or even superior potency to the well-established pyrimidine-based inhibitor Roscovitine.[7][8][9] Similarly, pyrazolo[1,5-a]pyrimidine-based compounds have shown exceptional potency against TRK kinases, with some exhibiting nanomolar to sub-nanomolar IC50 values.[6][10][11]
The pyrimidine scaffold, on the other hand, is a core component of numerous FDA-approved kinase inhibitors and has a long-standing history in drug discovery.[2][3][13] This has led to a deep understanding of its structure-activity relationships (SAR) and a wide array of derivatives targeting various kinases with high potency, such as those targeting Aurora and Polo-like kinases.[13]
Deciphering the "Why": Structural Insights and Mechanistic Considerations
The choice between a pyrazolo[1,5-a]pyrazine and a pyrimidine scaffold is not merely about potency against a single target but also involves considerations of selectivity, synthetic accessibility, and potential for off-target effects.
Pyrazolo[1,5-a]pyrimidines: This fused heterocyclic system offers a rigid and planar scaffold that can effectively mimic the adenine core of ATP, the natural substrate for kinases.[1] This allows for strong interactions with the hinge region of the kinase active site. The pyrazolo[1,5-a]pyrimidine core's versatile chemistry allows for the introduction of diverse functional groups, enabling fine-tuning of potency and selectivity.[1][4] Structure-activity relationship studies have highlighted the importance of substituent patterns in determining their pharmacological properties.[1]
Pyrimidines: The pyrimidine ring is a well-established "hinge-binding" motif in kinase inhibitors.[2] Its nitrogen atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[13] The extensive exploration of the pyrimidine scaffold has led to a deep understanding of how substitutions at different positions can modulate potency and selectivity for various kinases.[5][13]
The following diagram illustrates a simplified kinase signaling pathway and the point of intervention for these inhibitors.
Caption: Simplified Kinase Signaling Pathway and Inhibitor Action.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
To ensure the generation of reliable and comparable potency data, a standardized in vitro kinase assay protocol is essential. The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound. This protocol is based on a fluorescence intensity-based assay, a common method in kinase inhibitor screening.[14]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test Compound (serially diluted)
-
Detection Reagent (e.g., fluorescent phosphosensor)
-
Microplate Reader (with fluorescence detection capabilities)
-
Low-volume 384-well plates
Workflow Diagram:
Caption: Workflow for IC50 Determination via In Vitro Kinase Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO). A 12-point, 3-fold serial dilution is common.[14]
-
Assay Plate Setup: Add the diluted compound to the wells of a 384-well plate. Include control wells for 100% kinase activity (no inhibitor) and 0% activity (no kinase).
-
Kinase Reaction:
-
Add the kinase and substrate to the wells containing the test compound.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[15]
-
-
Detection:
-
Stop the reaction (e.g., by adding a reagent that chelates Mg2+ or depletes ATP).
-
Add the detection reagent that will generate a signal proportional to the amount of phosphorylated substrate.
-
Incubate to allow the detection signal to develop.
-
-
Data Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
-
Causality Behind Experimental Choices:
-
ATP Concentration: Using an ATP concentration near the Km is crucial for accurately determining the potency of ATP-competitive inhibitors. High ATP concentrations can lead to an underestimation of the inhibitor's potency.
-
Enzyme Concentration: The kinase concentration should be in the linear range of the assay to ensure that the reaction rate is proportional to the enzyme concentration.
-
Incubation Time: The incubation time should be short enough to ensure that the reaction is in the initial velocity phase (typically less than 20% substrate turnover).
Conclusion and Future Directions
Both pyrazolo[1,5-a]pyrazine and pyrimidine scaffolds are powerful starting points for the design of potent and selective kinase inhibitors. The choice between them will depend on the specific kinase target, the desired selectivity profile, and the synthetic strategy.
-
Pyrazolo[1,5-a]pyrimidines have shown remarkable potency, particularly against targets like CDKs and TRK kinases, and their rigid structure can be advantageous for achieving high affinity.[6][7][8][10][11]
-
Pyrimidines benefit from a long history in medicinal chemistry, with a wealth of SAR data available and a proven track record in approved drugs.[2][3][13]
Future research should focus on direct, head-to-head comparisons of these scaffolds against a broader range of kinases under standardized assay conditions. This will provide a more comprehensive understanding of their relative strengths and weaknesses and guide the rational design of the next generation of kinase inhibitors.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (URL: [Link])
-
(PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - ResearchGate. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (URL: [Link])
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (URL: [Link])
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | Bentham Science Publishers. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. (URL: [Link])
-
Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed. (URL: [Link])
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - DOI. (URL: [Link])
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed. (URL: [Link])
-
Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (URL: [Link])
-
(PDF) Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - ResearchGate. (URL: [Link])
-
Kinase inhibition assay. Determination of IC50 in dose–response curves... - ResearchGate. (URL: [Link])
-
2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (URL: [Link])
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 14. assayquant.com [assayquant.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Definitive Regiochemical Assignment of C7-Substituted Heterocycles: A NOESY-Driven Approach
Executive Summary
In medicinal chemistry, the regioselective functionalization of bicyclic heterocycles (e.g., indoles, quinolines, coumarins) is a pivotal yet prone-to-ambiguity endeavor. Specifically, distinguishing between C6- and C7-substituted isomers often defies standard 1D NMR analysis due to identical spin systems and overlapping chemical shifts.
This guide validates the use of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary analytical tool for solving this regiochemical puzzle. Unlike HMBC, which relies on scalar coupling that can be interrupted by quaternary carbons, NOESY relies on through-space dipolar coupling (<5 Å). By establishing a "spatial anchor" (typically the N1-proton or N-alkyl group), researchers can definitively map the substituent's location.
The Challenge: Why C7 Regiochemistry is Elusive
In scaffolds like indole or quinoline, electrophilic aromatic substitution or metal-catalyzed cross-couplings often yield mixtures of isomers.
-
The 1D NMR Trap: Both C6- and C7-substituted isomers often present as an AMX or ABC spin system in the aromatic region. Chemical shift prediction models are frequently inaccurate for heteroaromatic rings.
-
The HMBC Limitation: While HMBC is powerful, it struggles with "silent segments." If the pathway between the substituent and a unique diagnostic nucleus (like the pyrrole nitrogen) is blocked by multiple quaternary carbons, the connectivity chain breaks.
Decision Matrix: Selecting the Right Validation Method
| Feature | NOESY (Recommended) | HMBC | X-Ray Crystallography |
| Physical Basis | Through-space (Dipolar coupling) | Through-bond (Scalar coupling) | Electron density diffraction |
| Key Advantage | Determines spatial proximity (<5 Å) | Traces carbon skeleton connectivity | Absolute configuration (Gold Standard) |
| Critical Weakness | Requires mixing time optimization; spin diffusion | Cannot distinguish 2-bond vs. 3-bond correlations | Requires single crystal; slow |
| Sample Req. | ~2-10 mg (Solution) | ~5-20 mg (Solution) | Solid Crystal |
| Time to Result | 1–4 Hours | 2–12 Hours | Days to Weeks |
The Solution: The "Spatial Anchor" Strategy
To validate C7-substitution, one must identify a fixed Spatial Anchor —a proton or group whose position is structurally invariant and spatially distinct.
The Indole/Quinoline Model[1]
-
The Anchor: The N1-H (or N-Alkyl group).
-
The Logic:
-
C7 Position: The C7 substituent is physically adjacent to the N1 anchor. A NOESY cross-peak will appear between the substituent's protons and the N1 anchor.
-
C6 Position: The C6 substituent is spatially distant (>5 Å) from the N1 anchor. No cross-peak will be observed.
-
Visualization: The Regiochemistry Decision Tree
Figure 1: Logical workflow for distinguishing regioisomers using spatial anchors.
Experimental Protocol: Validated NOESY Workflow
This protocol is optimized for small molecules (MW < 1000 Da) to maximize the positive NOE signal and minimize artifacts.
Step 1: Sample Preparation
-
Concentration: Dissolve 5–10 mg of compound in 0.6 mL of deuterated solvent (DMSO-
or CDCl ).-
Note: DMSO-
is preferred for indoles to sharpen the exchangeable N-H signal.
-
-
Degassing (Critical): Dissolved oxygen is paramagnetic and accelerates relaxation (
), quenching the NOE signal.-
Method: Bubble nitrogen gas through the sample for 2–5 minutes or perform freeze-pump-thaw cycles if the signal is weak.
-
Step 2: Acquisition Parameters
Set the following parameters on the spectrometer (Bruker/Varian standard):
| Parameter | Setting | Rationale |
| Pulse Sequence | noesygpphpp (Bruker) | Gradient-selected NOESY with phase sensitivity. |
| Mixing Time ( | 400 – 600 ms | Optimal for small molecules. Too short (<200ms) = no buildup; Too long (>800ms) = spin diffusion. |
| Relaxation Delay ( | Usually 2–3 seconds. Ensures full magnetization recovery. | |
| Scans (NS) | 16 or 32 | Sufficient S/N ratio for identifying weak correlations. |
| Points (TD) | F2: 2048, F1: 256 | High resolution in direct dimension; sufficient in indirect. |
Step 3: Processing & Phasing
-
Zero Filling: Double the points in F1 (to 512 or 1024) to improve digital resolution.
-
Window Function: Apply a sine-bell squared (
, SSB=2) function to both dimensions. -
Phasing:
-
Diagonal Peaks: Phase to be Negative (or opposite to cross-peaks for small molecules).
-
Cross Peaks: Phase to be Positive .
-
Validation: If diagonal and cross-peaks have the same sign, you are likely looking at Exchange (EXSY) or Spin Diffusion (large molecules), or the mixing time is incorrect.
-
Data Interpretation & Mechanistic Insight[2]
The "Lighthouse" Effect
Imagine the substituent (e.g., a Methoxy group, -OMe) as a lighthouse.
-
In the C7-isomer: The -OMe "light" shines directly on the N1-H anchor. You see a bright spot (cross-peak).
-
In the C6-isomer: The -OMe "light" is blocked by the C7-H proton. Instead, the C7-H proton shines on the N1-H anchor.
Visualizing the Nuclear Interactions[2]
Figure 2: Spatial proximity map demonstrating the "Anchor" concept. The green dashed line represents the diagnostic NOE signal required to confirm C7 substitution.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Through-Space Correlations).
-
Neuhaus, D., & Williamson, M. P. (2000).[1] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[1]
-
BenchChem. (2025). Confirming Regioselectivity in 5,6-Diaminouracil Reactions: A 2D-NMR Comparison Guide. BenchChem Application Notes. 2
-
Burns, D., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. National Institutes of Health (PMC). 3
-
University of Ottawa NMR Facility. (2007).[4][5] What Mixing Time Should I Use for My 2D-NOESY Measurements?5
Sources
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 5. University of Ottawa NMR Facility Blog: What Mixing Time Should I Use for My 2D-NOESY Measurements? [u-of-o-nmr-facility.blogspot.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of such specialized reagents is not a mere procedural formality; it is a critical component of responsible research that protects our colleagues, our facilities, and the environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine, grounded in established safety protocols and an understanding of its chemical nature.
Part 1: Hazard Assessment and Waste Characterization
This classification is the cornerstone of its disposal protocol. Halogenated organic wastes are subject to stringent environmental regulations because their combustion can produce highly toxic and corrosive byproducts, such as hydrochloric and hydroiodic acid, as well as dioxins if incineration conditions are not optimal. Therefore, they must never be mixed with non-halogenated organic waste streams.[1][2]
Based on data from structurally related compounds, we must assume 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine presents the following hazards until proven otherwise.
| Potential Hazard | Basis of Assessment & Recommended Precaution | Supporting Sources |
| Acute Toxicity (Oral, Dermal) | Pyrazole and pyridine derivatives can be harmful if swallowed and toxic in contact with skin. | |
| Skin & Eye Irritation | Halogenated aromatic and heterocyclic compounds are frequently categorized as skin and serious eye irritants. | [3][4][5] |
| Respiratory Tract Irritation | If handled as a powder, dust inhalation may cause respiratory irritation. | [6][7] |
| Environmental Hazard | Halogenated organic compounds can be harmful to aquatic life with long-lasting effects. |
Due to these potential hazards, all waste containing 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine, regardless of concentration, must be treated as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many spent halogenated solvents and process wastes from their use are defined as "F-listed" hazardous wastes.[8][9]
Part 2: On-Site Waste Management and Segregation
Effective disposal begins with meticulous segregation at the point of generation. The primary directive is the strict separation of halogenated and non-halogenated waste streams. This is not merely a best practice but a critical step driven by both safety and logistics; the disposal methods for halogenated waste are specialized and significantly more costly than for non-halogenated solvents.[1][2] Mixing these streams contaminates the entire volume, escalating disposal costs and complexity.
Experimental Protocol: Waste Segregation
-
Establish Designated Waste Containers: In your work area, clearly label two separate, dedicated waste containers:
-
HALOGENATED ORGANIC WASTE (LIQUID)
-
NON-HALOGENATED ORGANIC WASTE (LIQUID)
-
-
Container Specifications: Ensure containers are made of a compatible material (e.g., borosilicate glass or high-density polyethylene), are in good condition, and have a secure, threaded cap to prevent leaks and vapor release.[10]
-
Labeling: As soon as the first drop of waste is added, label the container with the words "HAZARDOUS WASTE" and a full list of its chemical constituents, including 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine. Do not use abbreviations or chemical formulas.[10]
-
Depositing Waste:
-
Any solution containing 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine (e.g., from a reaction work-up in dichloromethane or chloroform) must be decanted into the HALOGENATED ORGANIC WASTE container.
-
Solvents such as acetone, ethanol, hexane, or ethyl acetate used for rinsing glassware (after initial decontamination) can be placed in the NON-HALOGENATED ORGANIC WASTE container, provided they are not mixed with halogenated solvents.
-
-
Container Management: Keep waste containers closed at all times except when actively adding waste.[1][10] Store them in a designated, well-ventilated secondary containment area away from heat or ignition sources.
Logical Workflow: Waste Stream Decision
The following diagram illustrates the critical decision-making process for segregating laboratory waste generated from work involving 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine.
Caption: Waste Segregation Decision Flowchart
Part 3: Final Disposal Procedures
Once properly segregated and containerized, the waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Solid Waste: This includes unused or expired 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine, contaminated personal protective equipment (PPE), silica gel from chromatography, and contaminated weighing papers.
-
Carefully place all solid waste into a designated, clearly labeled, sealable container (e.g., a labeled bag or drum).
-
Ensure the container is marked as "HALOGENATED SOLID WASTE" with a full list of contents.
-
Arrange for pickup through your institutional EHS office.
-
-
Liquid Waste: This is the primary waste stream for this compound.
-
Ensure the "HALOGENATED ORGANIC WASTE" container is securely capped and properly labeled.
-
Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.
-
Arrange for pickup through your institutional EHS office.
-
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a specialized facility permitted to handle such materials.[11] This process is designed to destroy the organic molecule completely while scrubbing the resulting acid gases from the exhaust stream.
Part 4: Spill and Decontamination Protocols
Accidents happen, and a prepared response is essential for safety.
Protocol: Solid Spill Cleanup
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. If the compound is a fine powder, a respirator may be necessary to avoid inhalation.[12][13]
-
Contain the Spill: Do not use water. Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Collect the Waste: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[12][13]
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or acetone). Place the contaminated cloth into the solid hazardous waste container.
-
Dispose: Seal and label the container and dispose of it as halogenated solid waste.
Protocol: Glassware Decontamination
-
Initial Rinse (Halogenated): Rinse the contaminated glassware with a small amount of a halogenated solvent (like dichloromethane) to dissolve any residue. This rinseate must be disposed of in the "HALOGENATED ORGANIC WASTE" container.
-
Secondary Rinse (Non-Halogenated): Perform a second rinse with a non-halogenated solvent like acetone. This rinseate can typically be disposed of in the "NON-HALOGENATED ORGANIC WASTE" stream.
-
Final Wash: Proceed with a standard wash using soap and water.
By adhering to these rigorous protocols, you ensure that your innovative work with 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine is conducted with the highest standards of safety and environmental responsibility.
References
- Thermo Fisher Scientific. (2025, December 25).
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.
- University of Wisconsin-Milwaukee.
- University of California, Santa Barbara Environmental Health & Safety. Hazardous Waste Reduction.
- Braun Research Group, University of Illinois Urbana-Champaign.
- CymitQuimica. (2025, November 21).
- Apollo Scientific.
- PubChem. Pyrazolo[1,5-a]pyrazine.
- MilliporeSigma. (2026, January 6).
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
- Home Paramount Pest Control.
- AK Scientific, Inc. (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)
- AK Scientific, Inc. 2-(Trifluoromethyl)
- Fisher Scientific. (2023, September 25).
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Pyrazolo[1,5-a]pyrimidin-6-amine.
- University of Tennessee, Knoxville Environmental Health & Safety.
- U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition.
- Thermo Fisher Scientific. (2010, November 24).
- CDN Isotopes.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet - Pyrazolo[1,5-a]pyrimidin-6-ol.
- Case Western Reserve University Environmental Health and Safety. Disposal of Iodine.
- U.S. Environmental Protection Agency. EPA Method 551.
- Google Patents.
- U.S. Government Publishing Office. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- SAS Publishers. (2015). Simple decontamination methods for removal of pesticide residues in brinjal.
- Vita-D-Chlor.
- Restek.
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 9. wku.edu [wku.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. p2infohouse.org [p2infohouse.org]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine
Executive Summary & Risk Profile
4-Chloro-7-iodopyrazolo[1,5-a]pyrazine is a halogenated heterocyclic building block commonly used in kinase inhibitor synthesis. While often classified under generic "Irritant" categories, its specific structural features—a fused nitrogen-rich core with reactive chlorine and iodine substituents—demand a safety protocol that exceeds standard "lab coat and glasses" compliance.
The Core Risk: The primary hazard is not just acute toxicity, but sensitization and mucosal damage caused by fine particulate dust during weighing and transfer. As a halogenated intermediate, it also poses a risk of forming corrosive byproducts (hydrochloric/hydroiodic acid) upon hydrolysis.
Hazard Classification (GHS/CLP)
| Hazard Code | Description | Operational Implication |
| H302 | Harmful if swallowed | Strict hygiene; no hand-to-mouth contact. |
| H315 | Causes skin irritation | Dermal absorption risk: Solvents (DMSO/DCM) can carry this compound through skin. |
| H319 | Causes serious eye irritation | Dust Hazard: Airborne particles are highly irritating to corneal tissue. |
| H335 | May cause respiratory irritation | Inhalation Hazard: Do not handle on an open bench. |
The PPE Matrix: Task-Based Selection
Rationale: "One size fits all" PPE fails in dynamic lab environments. This matrix adjusts protection levels based on the physical state of the chemical, which dictates the exposure pathway.
| PPE Component | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Work-up) | Senior Scientist Rationale |
| Respiratory | Engineering Control: Fume Hood (Sash <18"). Backup: N95/P100 if hood unavailable. | Engineering Control: Fume Hood. Backup: Half-mask w/ organic vapor cartridge. | Solids generate invisible dust. Solutions generate vapors. The Fume Hood is your primary PPE; the mask is only a failsafe. |
| Hand Protection | Single Nitrile Gloves (4-8 mil). | Double Gloving (Nitrile over Nitrile or Laminate). | Halogenated heterocycles in organic solvents (DCM, DMF) permeate nitrile rapidly. Double gloving provides a "breakthrough buffer." |
| Eye Protection | Chemical Splash Goggles (Indirect Vent). | Safety Glasses w/ Side Shields + Face Shield (if >500mL). | Safety glasses allow dust entry from the top/sides. Goggles seal the orbital area against drifting powder. |
| Body Protection | Standard Cotton Lab Coat + Tyvek Sleeve Covers . | Standard Cotton Lab Coat + Chemical Apron . | Sleeve covers bridge the gap between glove and coat, the #1 exposure point during weighing. |
Critical Check: Before donning gloves, inflate them with air to check for pinholes. A 4-chloro substituted heterocycle can cause delayed chemical burns that are not immediately painful.
Operational Protocol: The "Zero-Contact" Workflow
Trustworthiness: This protocol relies on a Self-Validating System . You do not proceed to the next step until the safety barrier of the current step is verified.
Phase A: Preparation (The "Cold" Zone)
-
Verify Engineering Controls: Check the fume hood monitor. Face velocity must be 80–100 fpm .
-
Anti-Static Measures: This powder is prone to static charge. Use an anti-static gun or ionizer bar inside the hood to prevent powder "jumping" during weighing.
-
Light Sensitivity: The 7-iodo position is photolabile. Wrap receiving flasks in aluminum foil before transfer.
Phase B: Active Handling (The "Hot" Zone)
-
Technique: Use the "Spatula-Tap" method. Never pour from the stock bottle. Transfer small amounts via spatula to a tared weighing boat.
-
Solvent Addition: Add solvent (e.g., DMSO, DMF) to the solid slowly down the side of the flask to minimize aerosolization.
-
Spill Control: Keep a "wet wipe" (dampened with isopropyl alcohol) ready. If powder spills, do not sweep . Lay the wet wipe over the powder to capture it, then wipe up.
Phase C: Decontamination & Waste (The "Buffer" Zone)
-
Waste Stream: This is Halogenated Organic Waste . Do not mix with general organic waste if your facility segregates halogens (reduces disposal costs and prevents incompatibilities).
-
Doffing: Remove outer gloves inside the fume hood. Wash inner gloves with soap/water before removing them.
Visualizing the Safety Logic
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points that prevent exposure.
Caption: Operational workflow for handling 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine, delineating PPE requirements based on physical state.
Emergency Response
In the event of exposure, the iodine and chlorine substituents can drive rapid irritation.
-
Eye Contact: Flush immediately for 15 minutes .[1][2] Do not rub (particulates will scratch the cornea).
-
Skin Contact: Wash with soap and water.[1][2][3][4] Do not use ethanol or solvents to wash skin; this enhances absorption of the heterocyclic ring.
-
Spill Cleanup:
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Pyrazolo[1,5-a]pyrazine (Analogous Hazard Data). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. intra.kth.se [intra.kth.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
